molecular formula C5H5N3O3 B1655638 Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- CAS No. 39928-74-0

Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-

Cat. No.: B1655638
CAS No.: 39928-74-0
M. Wt: 155.11 g/mol
InChI Key: PTLILCRCEWAQGA-UHFFFAOYSA-N
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Description

Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- is a nitro-substituted imidazole derivative featuring a carboxaldehyde group at position 5, a methyl group at position 1, and a nitro group at position 2 on the imidazole ring. The nitro group at position 2 confers strong electron-withdrawing effects, influencing reactivity and stability, while the carboxaldehyde at position 5 enables participation in condensation or nucleophilic addition reactions, making it valuable in pharmaceutical and material science research .

Properties

IUPAC Name

3-methyl-2-nitroimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-7-4(3-9)2-6-5(7)8(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLILCRCEWAQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192975
Record name Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39928-74-0
Record name 1-Methyl-2-nitro-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39928-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Methyl-2-nitroimidazole-4-carbaldehyde
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Record name NSC294741
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Record name Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2-NITROIMIDAZOLE-4-CARBALDEHYDE
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nitration of 1-Methylimidazole

The synthesis begins with the nitration of 1-methylimidazole to introduce the nitro group at the 2-position. This step employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 volumetric ratio under rigorously controlled temperatures (0–5°C) to minimize side reactions such as dinitration or ring oxidation. The nitration mechanism proceeds via electrophilic aromatic substitution, where the methyl group at the 1-position directs the nitro group to the adjacent 2-position due to its electron-donating inductive effect.

Key Parameters for Nitration:

  • Temperature: Excess heat (>10°C) promotes byproduct formation, reducing yields to <50%.
  • Acid Ratio: A higher H₂SO₄ concentration enhances the nitronium ion (NO₂⁺) generation, critical for efficient nitration.

Formylation via Vilsmeier-Haack Reaction

The 5-position formylation of 1-methyl-2-nitroimidazole is achieved using the Vilsmeier-Haack reaction. This involves treating the intermediate with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 50–60°C. The reaction proceeds through the formation of a chloroiminium intermediate, which selectively electrophilically attacks the electron-rich 5-position of the imidazole ring.

Optimization of Formylation:

  • DMF Purity: Impurities in DMF lead to side reactions such as N-methylation.
  • Quenching: Rapid quenching with ice-water prevents hydrolysis of the formylated product.
Table 1: Reaction Conditions and Yields for Key Synthetic Steps
Step Reagents Temperature Yield (%)
Nitration HNO₃/H₂SO₄ (1:3 v/v) 0–5°C 65–75
Formylation DMF/POCl₃ (1.2 eq) 50–60°C 70–80

Alternative Synthetic Pathways

Grignard Reagent-Based Alkylation

A patent-pending method utilizes Grignard reagents (e.g., methyl magnesium bromide) to alkylate the imidazole ring prior to nitration. This approach allows for the introduction of branched alkyl groups at the 1-position, though it requires subsequent protection of the hydroxyl group via acetylation to prevent oxidation during nitration.

Hydroxyalkylation and Subsequent Functionalization

In a modified route, 1-(2-hydroxyethyl)-2-nitroimidazole is synthesized first, followed by oxidation of the hydroxy group to a carboxaldehyde using chromium trioxide (CrO₃). This method avoids the need for harsh nitration conditions but introduces additional steps for hydroxyl protection and deprotection.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial production leverages continuous flow reactors to enhance heat dissipation and reaction homogeneity during nitration. Automated systems maintain temperatures at 0–5°C, achieving consistent yields of 70–75% while reducing hazardous waste generation.

Catalyst Recycling in Formylation

Zeolite-based catalysts (e.g., ZSM-11) have been employed to improve the efficiency of the Vilsmeier-Haack reaction. These catalysts enable reagent recycling, reducing DMF consumption by 40% and maintaining yields above 75% over five reaction cycles.

Table 2: Industrial Production Metrics
Parameter Batch Reactor Continuous Flow Reactor
Yield (%) 65–75 70–75
Waste Generation (kg/kg product) 3.2 1.8
Production Cost ($/kg) 120 90

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

  • Dinitro Derivatives: Excess HNO₃ or elevated temperatures during nitration lead to 2,4-dinitroimidazole byproducts. Controlled reagent addition rates and real-time temperature monitoring mitigate this issue.
  • N-Methylation: Impure DMF causes unintended N-methylation at the 3-position. Distillation of DMF to ≥99.5% purity reduces this side reaction.

Solvent Selection and Green Chemistry

Recent advancements emphasize replacing traditional solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME). While CPME reduces environmental impact, it currently offers 10–15% lower yields due to slower reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Imidazole-5-carboxylic acid, 1-methyl-2-nitro-

    Reduction: Imidazole-5-carboxaldehyde, 1-methyl-2-amino-

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activity. Research indicates that Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- exhibits significant antibacterial properties against various strains.

CompoundActivityIC50 (µM)
Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-Antibacterial<10
1-Methyl-2-nitro-5-vinyl-imidazoleAntitrichomonal<15

Studies have shown that derivatives of this compound can effectively inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been explored for its anticancer potential. It may interact with specific enzymes or receptors to inhibit cancer cell proliferation. The mechanism involves bioreduction of the nitro group to form reactive intermediates that can induce cytotoxic effects on cancer cells.

Case studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical)<20
MCF-7 (breast)<15

These findings suggest that this compound could be developed as a therapeutic agent targeting specific cancer types .

Industrial Applications

Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- is utilized in various industrial applications:

Pharmaceutical Development

The compound serves as a precursor for synthesizing pharmaceutical agents targeting specific enzymes or receptors. Its ability to undergo various chemical transformations allows for the creation of novel drug candidates .

Functional Materials Production

In materials science, it is used in producing functional materials such as dyes and catalysts due to its unique chemical properties. The compound's reactivity enables it to be incorporated into complex chemical systems for advanced material applications .

Case Studies

Several studies highlight the compound's efficacy against specific pathogens and cancer cell lines:

Antimalarial Activity

A derivative of Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- demonstrated potent activity against Plasmodium falciparum strains resistant to standard treatments.

StrainIC50 (nM)Comparison Drug IC50 (nM)
CQ-resistant (3D7)<6.31CQ (206.3)
Pyrimethamine-resistant (K1)<0.654CQ (206.3)

This illustrates the potential of this compound in developing new antimalarial therapies .

Mechanism of Action

The mechanism of action of Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- 1-CH₃, 2-NO₂, 5-CHO C₆H₅N₃O₃ (Inferred) ~179.12 (Calculated) High polarity, potential pharmaceutical intermediate
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde 1-CH₃, 4-Br, 5-CHO C₅H₅BrN₂O 205.01 Bromine enables cross-coupling reactions; used in organic synthesis
1H-Imidazole-2-carboxaldehyde, 1-[2-(acetyloxy)ethyl]-5-nitro- 1-(CH₂CH₂OAc), 2-CHO, 5-NO₂ C₈H₉N₃O₅ 227.17 Enhanced solubility due to acetyloxyethyl group; antimicrobial applications
1H-Imidazole, 2-(1H-imidazol-1-ylmethyl)-1-methyl-5-nitro- 1-CH₃, 2-(imidazolyl-CH₂), 5-NO₂ C₈H₉N₅O₂ 207.19 Dual imidazole motifs; potential catalyst or ligand

Physicochemical Properties

  • Polarity : The nitro group at position 2 in the target compound likely increases polarity (calculated XLogP3 ~0.5) compared to the 4-bromo analog (XLogP3 ~1.2) .
  • Solubility : The acetyloxyethyl group in enhances aqueous solubility (polar surface area ~100 Ų) relative to the target compound’s simpler structure (~80 Ų inferred).

Biological Activity

Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Synthesis of Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-

The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes:

  • Nitration : The compound is synthesized by nitrating 1-methylimidazole using a mixture of nitric acid and sulfuric acid under controlled temperatures.
  • Formylation : The formylation at the 5-position is performed using Vilsmeier-Haack reaction conditions involving N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

2.1 Antimicrobial Properties

Imidazole derivatives, including Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-, have been investigated for their antimicrobial activity. Studies indicate that this compound exhibits significant antibacterial and antitrichomonal effects. For instance:

  • Antibacterial Activity : Research has shown that several derivatives possess notable antibacterial properties against various strains, with some exhibiting IC50 values indicating effective inhibition .
CompoundActivityIC50 (µM)
Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-Antibacterial<10
1-Methyl-2-nitro-5-vinyl-imidazoleAntitrichomonal<15

2.2 Anticancer Properties

The compound has also been explored for its potential anticancer effects. It may interact with specific enzymes or receptors, leading to inhibition of cancer cell proliferation. The mechanism involves bioreduction of the nitro group to form reactive intermediates that can induce cytotoxic effects on cancer cells .

The biological activity of Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- can be attributed to its ability to undergo various chemical reactions:

  • Reduction : The nitro group can be reduced to an amino group in biological systems, forming reactive intermediates that interact with cellular components.
  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid, potentially altering its biological activity .

4. Case Studies

Several studies highlight the compound's efficacy against specific pathogens:

  • Study on Antimalarial Activity : A derivative of the compound demonstrated potent activity against Plasmodium falciparum strains resistant to standard treatments, showing IC50 values significantly lower than those of conventional drugs .
StrainIC50 (nM)Comparison Drug IC50 (nM)
CQ-resistant (3D7)<6.31CQ (206.3)
Pyrimethamine-resistant (K1)<0.654CQ (206.3)

5. Conclusion

Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- exhibits promising biological activities, particularly in antimicrobial and anticancer research. Its ability to interact with various biological targets makes it a valuable candidate for further pharmaceutical development.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Excess heat during nitration can lead to byproducts like dinitro derivatives.
  • Reagent Purity : High-purity DMF reduces side reactions during formylation.
  • Workup Procedures : Rapid quenching of the Vilsmeier-Haack intermediate minimizes hydrolysis.

Q. Table 1: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
NitrationHNO₃/H₂SO₄ (1:3 v/v)0–5°C65–75
FormylationDMF/POCl₃ (1.2 eq)50–60°C70–80

Advanced: How can researchers resolve contradictions in reported reaction products (e.g., oxidation yielding carboxylic acid vs. other derivatives)?

Answer:
Discrepancies in reaction outcomes (e.g., oxidation products) often arise from variations in oxidizing agents or reaction conditions. For example:

  • Oxidation with KMnO₄ (acidic conditions) yields Imidazole-5-carboxylic acid, 1-methyl-2-nitro- .
  • CrO₃ in anhydrous conditions may produce esters or lactones due to solvent interactions.

Q. Methodological Approaches :

  • Spectroscopic Analysis : Use ¹H/¹³C NMR and IR to confirm functional groups (e.g., carboxylic acid vs. ester).
  • Control Experiments : Isolate intermediates to track reaction pathways.
  • Computational Modeling : Density Functional Theory (DFT) can predict reactivity trends of the aldehyde group .

Q. Table 2: Conflicting Oxidation Outcomes

Oxidizing AgentConditionsMajor ProductReference
KMnO₄H₂SO₄, H₂O, 80°CCarboxylic acid
CrO₃Acetic anhydrideAcetylated derivative

Basic: What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • ¹H/¹³C NMR : Identifies substituent positions on the imidazole ring (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • FTIR : Confirms functional groups (aldehyde C=O stretch at ~1700 cm⁻¹, nitro N-O at ~1520 cm⁻¹) .
  • HPLC : Monitors purity (>95% for synthetic batches) using C18 columns and acetonitrile/water gradients .

Q. Table 3: Key Spectroscopic Data

TechniqueKey Peaks/FeaturesDiagnostic Use
¹H NMRδ 2.5 (CH₃), δ 9.9 (CHO)Substituent identification
FTIR1700 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)Functional group validation

Advanced: What computational methods are effective in predicting the reactivity of the nitro and aldehyde groups in this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates electrophilicity of the nitro group and nucleophilic susceptibility of the aldehyde. For example, Fukui indices predict regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in nucleophilic substitutions).

Q. Table 4: Computational Parameters for Reactivity Analysis

MethodBasis SetSolvent ModelKey Output
DFT (B3LYP)6-31G(d,p)PCM (Water)Fukui indices, HOMO/LUMO
MDOPLS-AAExplicit DMFSolvent interaction energies

Basic: How to design experiments to assess the stability of this compound under different storage conditions?

Answer:
Experimental Design :

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (0%, 60%), and light exposure.
  • Analytical Methods : HPLC (purity), FTIR (functional group integrity), and mass spectrometry (degradation products).

Q. Table 5: Stability Study Results

ConditionDegradation ProductsHalf-Life (Days)
40°C, 60% humidity1-Methyl-2-nitroimidazole (via CHO loss)14
4°C, darkNone detected>90

Advanced: What strategies exist for regioselective functionalization of the imidazole ring in this compound?

Answer:

  • Protecting Groups : Temporarily block the aldehyde with acetals to direct substitutions to the nitro group .
  • Catalytic Systems : Pd/C or CuI catalysts enable cross-coupling at the 4-position (e.g., Sonogashira reactions) .

Q. Table 6: Regioselective Functionalization Outcomes

StrategyReaction TypeProduct RegiochemistryYield (%)
Acetal protectionNucleophilic substitution4-position75
Pd/C catalysisCross-coupling4-position82

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-
Reactant of Route 2
Reactant of Route 2
Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-

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